Diclazuril-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H9Cl3N4O2 |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i1D,2D,3D,4D |
InChI Key |
ZSZFUDFOPOMEET-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Diclazuril-d4 as an Internal Standard in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of diclazuril-d4 as an internal standard in the quantitative analysis of its non-labeled counterpart, diclazuril. Diclazuril is a potent anticoccidial agent used in veterinary medicine, and its accurate quantification in various matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Core Principle: Mechanism of Action of this compound as an Internal Standard
The fundamental principle behind using this compound as an internal standard lies in its chemical and physical similarity to the analyte, diclazuril. This compound is a synthetic version of the diclazuril molecule where four hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass but virtually identical chemical properties to diclazuril.
During sample preparation and analysis, the internal standard is added at a known concentration to both the calibration standards and the unknown samples. Because this compound behaves almost identically to diclazuril throughout the entire analytical process—including extraction, derivatization, and ionization—any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
In the mass spectrometer, the analyte and the internal standard are separated based on their mass-to-charge ratio. The instrument measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample. By using this ratio, any variations in sample handling or instrument performance are effectively canceled out, leading to more accurate and precise results.[1][2]
Stable isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to compensate for matrix effects, which are a common source of error in complex biological samples.[3]
Quantitative Data Presentation
The use of this compound as an internal standard significantly improves the performance of analytical methods for the quantification of diclazuril. The following tables summarize key validation parameters from published LC-MS/MS methods that utilize a deuterated internal standard for diclazuril analysis in various matrices.
Table 1: Method Validation Parameters for Diclazuril Quantification using a Deuterated Internal Standard
| Parameter | Matrix | Linearity (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Reference |
| Linearity & Recovery | Poultry Tissue & Eggs | 1 - 500 µg/L | > 0.99 | 85.2 - 105.3 | [4] |
| Linearity & Recovery | Animal Plasma | 1 - 2000 | > 0.999 | Not explicitly stated, but method showed good trueness | [5] |
Table 2: Precision and Limits of Detection for Diclazuril Quantification using a Deuterated Internal Standard
| Parameter | Matrix | Concentration | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Precision & Limits | Animal Plasma | 50 ng/mL | < 10.5 | < 11.7 | 0.03 | 1 | [5] |
| Precision & Limits | Poultry Tissue & Eggs | 1, 10, 100 µg/kg | 2.8 - 8.1 | 4.2 - 9.5 | 0.1 µg/kg | 0.3 µg/kg | [4] |
Experimental Protocols
This section provides a detailed, synthesized protocol for the quantitative analysis of diclazuril in poultry tissue using a deuterated internal standard, based on established methodologies.[4]
Materials and Reagents
-
Diclazuril analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Anhydrous sodium sulfate
Sample Preparation
-
Homogenization: Weigh 2 g of homogenized poultry tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.
-
Extraction: Add 10 mL of ethyl acetate and 5 g of anhydrous sodium sulfate. Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a mixture of acetonitrile and water (1:1, v/v).
-
SPE Cleanup (Optional but Recommended):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate diclazuril from matrix components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both diclazuril and this compound for quantification and confirmation.
Mandatory Visualizations
Signaling Pathway
While the exact molecular target of diclazuril is still under investigation, recent studies suggest that it may interfere with the glycolytic pathway in Eimeria parasites by affecting the enzyme enolase.[2] This disruption of energy metabolism is hypothesized to contribute to the observed damage to the developmental stages of the parasite.
Caption: Proposed mechanism of diclazuril's anticoccidial action via inhibition of enolase.
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of diclazuril using this compound as an internal standard.
Caption: Workflow for diclazuril analysis using an internal standard.
Logical Relationship
The use of an internal standard is based on a logical relationship that ensures accurate quantification.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of diclazuril in complex matrices. Its mechanism of action as an internal standard is based on its chemical and physical identity with the analyte, allowing it to compensate for variations in sample preparation and instrumental analysis. The data presented in this guide clearly demonstrate the high level of performance that can be achieved in analytical methods employing this internal standard. The provided experimental protocol and workflows offer a practical guide for researchers and scientists in the field of drug analysis and food safety.
References
physicochemical properties of Diclazuril-d4 for analytical use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Diclazuril-d4, a deuterated analog of the anticoccidial agent Diclazuril. This information is crucial for its use as an internal standard in analytical methodologies, ensuring accurate quantification in research, drug development, and quality control processes.
Physicochemical Properties
This compound is a stable, isotopically labeled form of Diclazuril, designed for use in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass difference, allowing for clear differentiation from the unlabeled analyte.
General Properties
| Property | Value | Reference |
| Chemical Name | Benzene-2,3,5,6-d4-acetonitrile, 4-chloro-α-[2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)phenyl]- | [1] |
| Synonyms | R-64433-d4 | [2] |
| CAS Number | 1632495-80-7 | [1][3] |
| Molecular Formula | C₁₇H₅D₄Cl₃N₄O₂ | [1][3] |
| Molecular Weight | 411.66 g/mol | [1][3] |
| Appearance | White to yellow solid | [1] |
| Purity | ≥98% | [1] |
| Isotopic Enrichment | 98.4% | [1] |
Solubility
This compound, similar to its non-deuterated counterpart, exhibits low aqueous solubility.[4] It is soluble in polar aprotic solvents.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (60.73 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent. | [5] |
| Dimethylformamide (DMF) | Soluble | Specific quantitative data not available. | [6] |
| Tetrahydrofuran (THF) | Slightly soluble | [6][7] | |
| Water | Insoluble | [7] |
Spectroscopic Data
The spectroscopic properties of this compound are expected to be nearly identical to those of Diclazuril, with minor shifts attributable to the deuterium substitution.
| Technique | Data | Reference |
| UV/Vis Spectroscopy | λmax: 220 nm, 277 nm | [8] |
| ¹H NMR Spectroscopy | Consistent with structure | [1] |
| Mass Spectrometry | Consistent with structure | [1] |
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
| Condition | Stability | Reference |
| Powder (-20°C) | 3 years | [1] |
| Powder (4°C) | 2 years | [1] |
| In Solvent (-80°C) | 6 months | [1][2] |
| In Solvent (-20°C) | 1 month | [1][2] |
Analytical Methods and Experimental Protocols
This compound is primarily used as an internal standard in quantitative analysis of Diclazuril by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the determination of Diclazuril in various matrices, such as animal feed.
Experimental Protocol:
-
Sample Preparation (Animal Feed):
-
Weigh a representative sample of the feed.
-
Add a known amount of this compound internal standard.
-
Extract with acidified methanol.
-
Perform solid-phase extraction (SPE) on a C18 cartridge for cleanup.
-
Elute Diclazuril and this compound from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., dimethylformamide/water).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2% phosphoric acid).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detector at 275 nm or 280 nm.
-
Injection Volume: 10 - 20 µL.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of Diclazuril to the peak area of this compound against the concentration of Diclazuril.
-
Determine the concentration of Diclazuril in the sample from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity for the analysis of Diclazuril in biological matrices like plasma.
Experimental Protocol:
-
Sample Preparation (Animal Plasma):
-
To a plasma sample, add a known amount of this compound internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a suitable reversed-phase column (e.g., Nucleosil ODS 5-µm) with a gradient elution of acetonitrile and an aqueous buffer like 0.01 M ammonium acetate.
-
Mass Spectrometry: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode with negative ion detection.[9]
-
Ionization: Electrospray ionization (ESI).[9]
-
-
Quantification:
-
Monitor specific precursor-to-product ion transitions for both Diclazuril and this compound.
-
Quantify Diclazuril concentration based on the ratio of the peak areas of the analyte to the internal standard, using a calibration curve prepared in the same biological matrix.
-
Mechanism of Action of Diclazuril
Diclazuril is a potent anticoccidial agent that is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock. Its mechanism of action involves the disruption of the parasite's life cycle.
Diclazuril primarily targets the intracellular developmental stages of the coccidia, specifically schizogony and gametogony. Treatment with Diclazuril leads to degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles. This ultimately results in the degeneration of both schizonts and gamonts, thereby halting the replication of the parasite.
Diclazuril's inhibitory effect on the coccidian life cycle.
Conclusion
This compound serves as an indispensable tool for the accurate and reliable quantification of Diclazuril in various analytical applications. A thorough understanding of its physicochemical properties and the appropriate analytical methodologies is paramount for researchers, scientists, and drug development professionals to ensure data integrity and advance scientific research in animal health.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS - 1632495-80-7 | Axios Research [axios-research.com]
- 4. veeprho.com [veeprho.com]
- 5. glpbio.com [glpbio.com]
- 6. fao.org [fao.org]
- 7. Diclazuril - LKT Labs [lktlabs.com]
- 8. kempex.net [kempex.net]
- 9. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Diclazuril-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Diclazuril-d4, a deuterated internal standard for the widely used anticoccidial agent, Diclazuril. The document details the multi-step synthetic pathway, including the isotopic labeling process, and provides available experimental protocols and quantitative data. Furthermore, it elucidates the mechanism of action of Diclazuril, offering insights into its molecular targets within the Eimeria parasite.
Introduction to Diclazuril and its Deuterated Analog
Diclazuril is a potent, broad-spectrum anticoccidial drug belonging to the benzeneacetonitrile class of compounds.[1] It is highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock.[1][2] To facilitate pharmacokinetic studies, residue analysis, and to serve as an internal standard in analytical methodologies, a stable isotope-labeled version, this compound, is utilized.[3][4] The four deuterium atoms are incorporated into the 4-chlorophenyl ring of the molecule, providing a distinct mass shift for mass spectrometry-based quantification without significantly altering its chemical properties.[3][4]
Synthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2,6-dichloro-4-nitroaniline. The overall synthetic route can be divided into several key stages, as outlined in the workflow diagram below. The isotopic labeling is introduced via the use of a deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile.
Isotopic Labeling: Synthesis of 2,3,5,6-Tetradeuterio-4-chlorobenzonitrile
The key to the synthesis of this compound is the preparation of the deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile. While this reagent is commercially available, a common method for its synthesis involves a catalytic hydrogen-deuterium (H/D) exchange reaction.[5] In this process, 4-chlorobenzonitrile is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst, like a noble metal catalyst (e.g., palladium on carbon), to facilitate the exchange of the aromatic protons with deuterium atoms.[6]
General Experimental Protocol for H/D Exchange: A mixture of 4-chlorobenzonitrile, a palladium-based catalyst, and a deuterium source (e.g., D₂O) is heated in a sealed vessel. The reaction progress is monitored by techniques such as NMR or mass spectrometry to determine the degree of deuterium incorporation. Upon completion, the catalyst is filtered off, and the deuterated product is purified, typically by recrystallization or chromatography.
Step-by-Step Synthesis of this compound
The following sections detail the individual steps of the this compound synthesis, starting from 2,6-dichloro-4-nitroaniline.
Step 1: Synthesis of 3,4,5-Trichloronitrobenzene (Intermediate II)
The synthesis commences with a Sandmeyer reaction of 2,6-dichloro-4-nitroaniline.[7][8] The amino group is first diazotized, and the resulting diazonium salt is then displaced by a chlorine atom.
Experimental Protocol:
-
In a reaction flask, dissolve 2,6-dichloro-4-nitroaniline (100.0 g) in sulfuric acid (480.0 g) and add sodium nitrite (36.0 g).[8]
-
Heat the mixture to ensure complete dissolution of the sodium nitrite, then cool to 50°C.[8]
-
After an insulation period of 40 minutes, cool the mixture to 5°C and add glacial acetic acid (136.0 g) dropwise. Maintain the temperature and stir for 1 hour to obtain the diazonium salt solution.[8]
-
In a separate flask, prepare a solution of cuprous chloride (90.0 g) in hydrochloric acid (357.0 g).[8]
-
Slowly add the diazonium salt solution to the cuprous chloride solution, maintaining the temperature below 15°C.[8]
-
After the addition is complete, continue the reaction for 50 minutes, then warm to 70°C for 1 hour.[8]
-
Cool the reaction mixture to room temperature and add purified water (1500.0 g) to precipitate the product.[8]
-
Filter the yellow solid, wash with water until neutral, and dry to obtain 3,4,5-trichloronitrobenzene.[8]
Step 2: Synthesis of α-(4-Chlorophenyl-d4)-2,6-dichloro-4-nitrophenylacetonitrile (Intermediate III)
This step involves a nucleophilic substitution reaction between 3,4,5-trichloronitrobenzene and the deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile.[3]
Experimental Protocol:
-
In a reaction flask, prepare a 50% sodium hydroxide solution (120 g NaOH in 120 g purified water) and cool to below 40°C.[3]
-
Add tetrabutylammonium bromide (5 g), 3,4,5-trichloronitrobenzene (40 g), and tetrahydrofuran (THF) (228 g) and stir for 30 minutes.[3]
-
Prepare a solution of 2,3,5,6-tetradeuterio-4-chlorobenzonitrile (29.0 g) in THF (50.0 g) and add it dropwise to the reaction mixture.[3]
-
After the addition, heat the mixture to 60°C and maintain for 8 hours.[3]
Step 3: Synthesis of 4-Amino-α-(4-chlorophenyl-d4)-2,6-dichlorophenylacetonitrile (Intermediate IV)
The nitro group of intermediate III is reduced to an amino group to yield intermediate IV.[7]
Experimental Protocol:
-
To the reaction mixture from the previous step, add a reducing agent such as sodium dithionite (vat powder).
-
The reduction is typically carried out in a suitable solvent system, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted with an organic solvent and purified.
Step 4: Synthesis of this compound (I)
The final step involves a diazotization of the amino group of intermediate IV, followed by a series of condensation and cyclization reactions to form the triazine ring of this compound.[3]
Experimental Protocol:
-
Intermediate IV is diazotized using sodium nitrite in an acidic medium.
-
The resulting diazonium salt is then reacted with a suitable reagent to form a hydrazine intermediate.
-
The hydrazine intermediate undergoes cyclization with a dicarbonyl compound or its equivalent to form the final triazine ring structure.
-
The crude this compound is then purified by recrystallization from a solvent mixture such as glacial acetic acid and an alcohol (e.g., n-butanol).[3]
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of Diclazuril and its deuterated analog. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Reported Yield | Reference(s) |
| 1. Sandmeyer Reaction | 2,6-Dichloro-4-nitroaniline | 3,4,5-Trichloronitrobenzene | ~45% | |
| 2. Nucleophilic Substitution & 3. Reduction (combined) | 3,4,5-Trichloronitrobenzene, 4-Chlorobenzonitrile (or deuterated analog), Reducing agent | 4-Amino-α-(4-chlorophenyl)-2,6-dichlorophenylacetonitrile (or d4 analog) | Not specified | [3][7] |
| 4. Diazotization, Cyclization & Purification | 4-Amino-α-(4-chlorophenyl)-2,6-dichlorophenylacetonitrile (or d4 analog), Cyclizing agents | Diclazuril (or this compound) | 75-86.2% | [3] |
| Overall Yield | 2,6-Dichloro-4-nitroaniline | Diclazuril | ~45% |
Isotopic Purity: The isotopic purity of this compound is a critical parameter. It is typically determined by mass spectrometry, where the relative abundance of the deuterated (M+4) and non-deuterated (M) molecular ions is measured.[9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed to assess the degree of deuteration at specific positions in the molecule.[1][8] Commercial suppliers of this compound often provide a certificate of analysis specifying the isotopic enrichment, which is typically expected to be >98%.
Mechanism of Action of Diclazuril
Diclazuril exerts its anticoccidial effect by targeting the intracellular developmental stages of the Eimeria parasite, particularly during schizogony and gametogony.[11] The primary mechanism of action involves the disruption of mitochondrial function.[11]
Studies have shown that Diclazuril treatment leads to a significant decrease in the mitochondrial transmembrane potential in Eimeria tenella merozoites. This disruption of the proton gradient across the inner mitochondrial membrane impairs the parasite's ability to produce ATP via oxidative phosphorylation. The collapse of the mitochondrial membrane potential is a key event that can trigger the apoptotic cascade, leading to programmed cell death of the parasite.
Conclusion
The synthesis of this compound is a well-established, albeit multi-step, process that is crucial for the development of robust analytical methods for its parent compound. The key to the isotopic labeling lies in the use of a deuterated precursor, which is incorporated early in the synthetic sequence. The mechanism of action of Diclazuril highlights the parasite's mitochondrion as a key drug target. This technical guide provides a foundational understanding of the synthesis and mode of action of this compound, which is of significant value to researchers and professionals in the fields of veterinary medicine, drug development, and analytical chemistry. Further research to optimize the synthetic yields and to fully elucidate the molecular interactions of Diclazuril with its mitochondrial target will continue to be of great interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104098521B - The preparation method of diclazuril and Isotopic Internal Standard D4-diclazuril - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. CN107746390B - Preparation method of anticoccidial drug diclazuril - Google Patents [patents.google.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Diclazuril [sitem.herts.ac.uk]
certificate of analysis for Diclazuril-d4 reference standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Diclazuril-d4 reference standard, including its chemical and physical properties, analytical data, and detailed experimental protocols for its analysis. This document is intended to support researchers, scientists, and drug development professionals in their analytical and research applications of this stable isotope-labeled internal standard.
Certificate of Analysis: this compound
The following tables summarize the key data typically found on a Certificate of Analysis for a this compound reference standard.[1]
Identification and Physical Properties
| Parameter | Specification |
| Chemical Name | Benzene-2,3,5,6-d4-acetonitrile, 4-chloro-α-[2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)phenyl]- |
| CAS Number | 1632495-80-7 |
| Molecular Formula | C₁₇H₅D₄Cl₃N₄O₂ |
| Molecular Weight | 411.66 g/mol |
| Appearance | White to yellow solid |
Analytical Data
| Test | Method | Result |
| Purity | HPLC | 98.00% |
| Isotopic Enrichment | Mass Spectrometry | 98.4% |
| Identity | ¹H NMR Spectroscopy | Consistent with structure |
| Identity | Mass Spectrometry | Consistent with structure |
Storage and Stability
| Condition | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical methods for Diclazuril and its deuterated analog.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of the this compound reference standard.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Nucleosil ODS 5 µm).[2]
-
Mobile Phase: A gradient elution with 0.01 M ammonium acetate and acetonitrile is typically used.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[3]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in a suitable solvent such as dimethylformamide or acetonitrile.
-
Sample Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis: The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed to confirm the identity of the compound and to determine the degree of deuterium incorporation.
Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[2][4]
Mass Spectrometric Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[2][4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for the highest sensitivity and specificity.[2]
-
Precursor and Product Ions: The specific precursor and product ions for both this compound and any residual non-deuterated Diclazuril are monitored.
Procedure:
-
Sample Infusion: The sample solution is introduced into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) ratio range.
-
Identity Confirmation: The observed molecular ion and fragmentation pattern are compared with the expected values for this compound.
-
Isotopic Enrichment Calculation: The relative intensities of the mass signals corresponding to this compound and the non-deuterated Diclazuril are used to calculate the percentage of isotopic enrichment.
¹H NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns. The absence or significant reduction of signals corresponding to the deuterated positions confirms the successful labeling. The overall pattern should be consistent with the structure of Diclazuril.
Mechanism of Action of Diclazuril
Diclazuril is a potent anticoccidial agent belonging to the benzeneacetonitrile group.[5] Its mechanism of action, while not fully elucidated, is known to be highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in livestock.[5][6]
The primary mode of action of Diclazuril is the disruption of the parasite's life cycle.[7][8] It is particularly effective against the intracellular developmental stages, specifically the schizonts and gamonts.[9] Treatment with Diclazuril leads to degenerative changes in these stages, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles, ultimately preventing the formation of oocysts and their subsequent excretion.[7][9]
Recent studies suggest that Diclazuril may also target cyclin-dependent kinases (CDKs) in the parasite, which are crucial for cell cycle regulation.[7][8] By interfering with these enzymes, Diclazuril can inhibit the parasite's growth and replication.
Visualizations
The following diagrams illustrate the experimental workflow for purity determination and the proposed mechanism of action of Diclazuril.
Caption: Experimental workflow for HPLC purity determination of this compound.
Caption: Proposed mechanism of action of Diclazuril against Eimeria parasites.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advacarepharma.com [advacarepharma.com]
- 6. nbinno.com [nbinno.com]
- 7. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. wap.guidechem.com [wap.guidechem.com]
- 9. biovet.com [biovet.com]
Diclazuril-d4: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Diclazuril-d4, a deuterated analog of the potent anticoccidial agent, Diclazuril. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and insights into its mechanism of action.
Core Compound Data
This compound is a stable isotope-labeled version of Diclazuril, widely used as an internal standard in pharmacokinetic and metabolic studies. The integration of deuterium atoms provides a distinct mass spectrometric signature, enabling precise quantification.
| Property | Value |
| CAS Number | 1632495-80-7 |
| Molecular Formula | C₁₇H₅D₄Cl₃N₄O₂ |
| Molecular Weight | 411.66 g/mol |
Mechanism of Action
Diclazuril exerts its anticoccidial effect by disrupting the life cycle of protozoan parasites of the genus Eimeria. While the precise molecular targets are still under investigation, current research points towards a multi-faceted mechanism primarily centered on the parasite's cellular metabolism and developmental processes.
The primary mode of action involves the inhibition of mitochondrial function. Diclazuril treatment has been shown to attenuate the mitochondrial transmembrane potential in Eimeria merozoites. This disruption of the mitochondrial respiratory chain leads to a cascade of events culminating in parasite death.[1][2]
Furthermore, Diclazuril has been observed to induce apoptosis, or programmed cell death, in the second-generation merozoites of Eimeria tenella.[1][2] This suggests that beyond metabolic disruption, Diclazuril activates intrinsic cellular pathways leading to the parasite's self-destruction. The drug is effective against both the asexual and sexual stages of the parasite's development, leading to a significant reduction in oocyst shedding and thereby controlling the spread of infection.[3]
References
- 1. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Safe Handling of Diclazuril-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and toxicological data for Diclazuril-d4. Given that this compound is a deuterated form of Diclazuril, its chemical and toxicological properties are considered analogous to the parent compound. All data presented herein pertains to Diclazuril and should be applied with due diligence to its deuterated analogue.
Section 1: Hazard Identification and Classification
Diclazuril is classified as a substance with potential health hazards. The primary concerns are reproductive toxicity and organ damage through prolonged or repeated exposure.
GHS Hazard Statements:
-
H373: May cause damage to organs (Lungs, Lymph nodes, Liver) through prolonged or repeated exposure.[1]
Hazard Pictograms:
| Pictogram | Hazard Class |
| Health Hazard | Reproductive Toxicity, Specific Target Organ Toxicity |
Section 2: Toxicological Data
The following tables summarize the available acute toxicity data for Diclazuril. These studies were conducted following standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Table 1: Acute Oral Toxicity[1][4][5][6]
| Species | Route | LD50 (mg/kg bw) | Method |
| Rat | Oral | >5000 | OECD Test Guideline 420 |
| Mouse | Oral | >5000 | OECD Test Guideline 420 |
| Dog | Oral | >5000 | OECD Test Guideline 420 |
Table 2: Acute Dermal Toxicity[1][4][6]
| Species | Route | LD50 (mg/kg bw) | Method |
| Rabbit | Dermal | >4000 | OECD Test Guideline 402 |
Table 3: Acute Inhalation Toxicity[2][4][5][6]
| Species | Route | LC50 (mg/L) | Exposure Time | Method |
| Rat | Inhalation | >2.24 | 4 hours | OECD Test Guideline 403 |
Section 3: Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines. The following provides an overview of the methodologies employed in these key experiments.
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is designed to assess the acute toxic effects of a substance following oral administration.[5][6][7][8][9] A stepwise procedure is used where groups of animals, typically female rats, are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[6][9] The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces signs of toxicity without mortality.[6][8][9] Subsequent dosing depends on the observed outcomes.[6] Animals are observed for a total of 14 days for signs of toxicity and mortality.[7][9] This procedure aims to identify a dose that causes evident toxicity, allowing for classification of the substance's hazard, while minimizing animal mortality.[5][6][7]
OECD Test Guideline 402: Acute Dermal Toxicity
This guideline evaluates the potential adverse effects of a substance from a single dermal exposure.[10][11] The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of the test animals, usually rabbits or rats.[10][12] The application site is then covered with a porous gauze dressing for a 24-hour exposure period, after which the residual test substance is removed.[10][12] Animals are observed for 14 days for signs of dermal irritation, systemic toxicity, and mortality.[10][11] This test determines the median lethal dose (LD50) and provides information for hazard classification and labeling.[10]
OECD Test Guideline 403: Acute Inhalation Toxicity
This test provides information on health hazards arising from short-term inhalation exposure to a chemical.[13][14][15][16] The test involves exposing animals, typically rats, to the substance as a gas, vapor, aerosol, or particulate for a defined period, usually 4 hours.[13][14][15][16] A traditional protocol involves exposing groups of animals to at least three different concentrations to determine the median lethal concentration (LC50).[13][14][15] A "Concentration x Time" (CxT) protocol may also be used to assess the relationship between concentration, exposure duration, and toxicity.[13][14][15] Following exposure, animals are observed for at least 14 days.[13][16]
Section 4: Signaling Pathway of Diclazuril-Induced Apoptosis
Diclazuril has been shown to induce apoptosis in the protozoan parasite Eimeria tenella. This process involves the nuclear translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key glycolytic enzyme, and the subsequent activation of an intrinsic caspase-mediated cell death pathway.
Caption: Diclazuril-induced apoptosis in Eimeria tenella.
Pathway Description: Diclazuril treatment leads to an increased expression of GAPDH in the cytoplasm.[3][17] This is followed by the translocation of GAPDH into the nucleus.[3][17] Concurrently, Diclazuril disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[18] This event triggers the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[3][17][18]
Section 5: Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions. The following diagram outlines a general workflow for selecting adequate PPE.
Caption: Personal Protective Equipment (PPE) selection workflow.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
General Advice: In case of accident or if you feel unwell, seek medical advice immediately.[1][2] First aid responders should use recommended PPE.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][3][4]
-
Skin Contact: Immediately flush skin with plenty of soap and water.[1][3][4] Remove contaminated clothing and shoes.[1][3][4] Wash clothing before reuse.[1][3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting.[1][2][3][4] Rinse mouth thoroughly with water.[1][2][3][4] Get medical attention.[1][2][3][4]
Spillage and Disposal
-
Spills: In case of a spill, avoid dust formation.[1] Use personal protective equipment.[3] Contain the spill and collect with an inert absorbent material.[3] Dispose of the waste in an approved waste disposal plant.[1][3] Local authorities should be advised if significant spillages cannot be contained.[1][2][3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
Section 6: Storage and Stability
-
Storage: Keep in properly labeled containers.[1][3] Store in a cool, dry, and well-ventilated area. Store locked up.[3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][4][19]
-
Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions of use.[1][4][19]
This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users read and understand this information before working with this compound. Always adhere to good laboratory practices and local safety regulations.
References
- 1. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 2. msd.com [msd.com]
- 3. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 10. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 16. eurolab.net [eurolab.net]
- 17. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. msd.com [msd.com]
Methodological & Application
Application Note: Quantitative Analysis of Diclazuril in Poultry Feed using a Diclazuril-d4 LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril is a synthetic anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies in various regions, including the European Union, have established maximum residue limits (MRLs) for diclazuril in animal feed to ensure consumer safety. The EU, for instance, has set the MRL for diclazuril in complete poultry feed at 1 mg/kg. Accurate and sensitive analytical methods are therefore essential for monitoring diclazuril levels in poultry feed to ensure compliance with these regulations and safeguard the food chain.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diclazuril in poultry feed. The method utilizes a deuterated internal standard, Diclazuril-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Diclazuril certified reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Blank poultry feed for matrix-matched calibration standards
Sample Preparation
-
Homogenization: Grind a representative sample of poultry feed to a fine powder.
-
Weighing: Accurately weigh 2.0 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.
-
Fortification: Spike the sample with an appropriate volume of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Vortexing and Sonication: Vortex the tube for 1 minute, followed by ultrasonication for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Collision Gas | Argon |
Data Presentation
Mass Spectrometric Parameters
The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification and confirmation of Diclazuril and its internal standard, this compound. The transitions for this compound are predicted based on the known fragmentation of Diclazuril, with a +4 Da shift for the precursor and major product ions due to deuterium labeling.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Diclazuril | 407.0 | 336.0 | 334.0 |
| This compound | 411.0 | 340.0 | 338.0 |
Method Validation Data
The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) in poultry feed matrix. The results are summarized in the tables below, compiled from various studies.[2][3][4]
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Diclazuril | 0.25 - 50 | > 0.999[5] |
Table 2: Recovery and Precision
| Spiked Level (µg/kg) | Recovery (%) | RSD (%) |
| 1 | 90.1 - 105.2 | 3.0 - 8.1 |
| 10 | 94.0 - 103.7 | 3.1 - 11.4 |
| 100 | 92.5 - 104.1 | < 15 |
Table 3: Sensitivity
| Parameter | Value (µg/kg) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 - 1.2 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Diclazuril analysis in poultry feed.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Diclazuril in Equine Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Diclazuril in equine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Diclazuril-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by reversed-phase chromatographic separation and detection by multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug monitoring, and regulatory compliance in the equine industry.
Introduction
Diclazuril is a benzeneacetonitrile compound with potent antiprotozoal activity, widely used for the treatment and prevention of coccidiosis in various animal species.[1][2] Its potential application in treating Equine Protozoal Myeloencephalitis (EPM) has led to increased interest in its pharmacokinetic profile in horses.[1][3][4] Accurate quantification of Diclazuril in plasma is crucial for determining its bioavailability, half-life, and optimal dosing regimens.[1][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the analysis of Diclazuril in equine plasma, validated to meet the stringent requirements of drug development and research professionals.
Experimental Protocols
Materials and Reagents
-
Diclazuril (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Equine plasma (blank)
Equipment
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex 4000 QTRAP, Thermo Scientific TSQ Altis)
-
Reversed-phase C18 column (e.g., Nucleosil ODS 5 µm or equivalent)[5]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and consumables
Preparation of Stock and Working Solutions
-
Diclazuril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diclazuril and dissolve in 10 mL of dimethylformamide (DMF).
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of DMF.
-
Working Solutions: Prepare serial dilutions of the Diclazuril stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 200 µL of equine plasma into the appropriately labeled tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 600 µL of acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly. If evaporated, reconstitute in 200 µL of the mobile phase starting condition.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Nucleosil ODS 5 µm (or equivalent C18)[5] |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min (example, may need optimization) |
| Injection Volume | 10 µL |
| Gradient | As described in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 90 | 10 |
| 10.0 | 90 | 10 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Source Temperature | 600°C[6] |
| Nebulizer Gas | 45 psi[6] |
| Heater Gas | 45 psi[6] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diclazuril | 410.9 | 299.0 | -35 (example) |
| Diclazuril | 410.9 | 155.0 | -45 (example) |
| This compound | 414.9 | 303.0 | -35 (example) |
Collision energies are instrument-dependent and require optimization.
Data Presentation
Method Validation Summary
The performance of the analytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for the quantitative analysis of Diclazuril in plasma.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 2000 ng/mL[5] |
| Correlation Coefficient (r) | ≥ 0.999[5][7] |
| Limit of Detection (LOD) | 0.03 ng/mL[5] |
| Limit of Quantification (LOQ) | 1 ng/mL[5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| Low QC | 50 | ≤ 10.5%[5] | ≤ 11.7%[5] | 91.2 - 108.8%[5] |
| High QC | 500-1000 | ≤ 8.8%[5] | ≤ 11.7%[5] | 91.2 - 108.8%[5] |
Data adapted from a study on animal plasma, demonstrating typical method performance.[5]
Table 3: Recovery
| Parameter | Result |
| Extraction Recovery | 82% (via SPE)[8] |
Note: Recovery for protein precipitation with acetonitrile is generally high and consistent, though may vary. The cited recovery is for Solid Phase Extraction for comparison.
Visualizations
Caption: Experimental workflow for Diclazuril analysis in equine plasma.
Caption: Logic of using a stable isotope-labeled internal standard.
References
- 1. Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. madbarn.com [madbarn.com]
- 5. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thomastobin.com [thomastobin.com]
Application Notes and Protocols for Veterinary Drug Residue Monitoring in Chicken Tissue Using Diclazuril-d4
Introduction
Diclazuril is a broad-spectrum anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for diclazuril in edible chicken tissues to ensure consumer safety.[1][3][4] Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Diclazuril-d4, is the preferred method for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[5]
This document provides detailed application notes and protocols for the determination of diclazuril residues in chicken tissues using this compound as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Target Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of diclazuril in chicken tissues.
Table 1: Maximum Residue Limits (MRLs) for Diclazuril in Chicken Tissues
| Tissue | European Union (EU) MRL (µg/kg) | Codex Alimentarius MRL (µg/kg) | Canada MRL (ppm) |
| Muscle | 500[3] | 500[1] | 0.5[4] |
| Liver | 1500[3] | 3000[1] | 3.0[4] |
| Kidney | 1000[3] | 2000[1] | 2.0[4] |
| Skin/Fat | 500[3] | 1000[1] | 1.0[4] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Diclazuril Analysis in Chicken Tissues
| Parameter | Muscle | Liver | Kidney | Reference |
| Limit of Detection (LOD) | ||||
| 0.5 µg/kg | - | - | [6][7] | |
| 0.02 µg/kg (CLEIA) | - | - | [8] | |
| Limit of Quantification (LOQ) | ||||
| 25 ng/g | 25 ng/g | 25 ng/g | [9] | |
| Recovery (%) | ||||
| 90.3 - 120.4 | - | - | [8] | |
| 84.3 - 109.5 | 84.3 - 109.5 | 84.3 - 109.5 | [9] | |
| Precision (RSD %) | ||||
| <15.8 | <15.8 | <15.8 | [9] |
Table 3: Reported Diclazuril Residue Concentrations in Chicken Tissues from a Study [6][7]
| Tissue | Average Steady-State Concentration (µg/kg) |
| Breast Muscle | 94 |
| Thigh Muscle | 135 |
| Liver | 722 |
| Note: Chickens were fed a diet containing 730 µg/kg diclazuril from day 22 to day 32 of a 6-week study.[6][7] |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol is a synthesized method based on common procedures described in the literature.[2][5][6][7][10]
1. Materials and Reagents:
-
Homogenized chicken tissue (muscle, liver, kidney)
-
Diclazuril analytical standard
-
This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, ultrapure (e.g., Milli-Q)
-
Formic acid (FA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
2. Procedure:
-
Sample Homogenization: Weigh 2.0 g (± 0.05 g) of homogenized chicken tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be appropriate for the expected range of diclazuril concentrations in the samples.
-
Extraction:
-
Add 10 mL of acetonitrile (or a mixture of ACN/methanol).[5]
-
Add salting-out agents, for example, 4 g of anhydrous magnesium sulfate and 1 g of NaCl, to induce phase separation.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.[10]
-
Centrifuge at ≥ 4000 x g for 5-10 minutes at 4°C.[10]
-
-
Clean-up (Dispersive SPE - QuEChERS style):
-
Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent mixture (e.g., C18 and Primary Secondary Amine - PSA) to remove interfering matrix components.
-
Vortex for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[2]
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
-
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical instrumental parameters for the quantification of diclazuril.[6][7]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50-100 mm length, ≤ 2.1 mm internal diameter, < 2 µm particle size) is commonly used.[6][7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute diclazuril, followed by a re-equilibration step. The specific gradient profile should be optimized for the column and system used.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 - 10 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for diclazuril.[6][7]
-
Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both diclazuril and this compound for quantification and confirmation. The specific m/z transitions should be optimized by infusing standard solutions.
-
Example Transitions for Diclazuril: (To be determined empirically, but based on its structure, precursor ion would be around m/z 406-408)
-
Example Transitions for this compound: (Shifted by +4 Da from the native compound)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for the target analytes.
4. Quantification:
-
Create a calibration curve using matrix-matched standards or solvent-based standards containing a constant concentration of this compound.
-
Plot the ratio of the peak area of diclazuril to the peak area of this compound against the concentration of diclazuril.
-
Quantify diclazuril in unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for diclazuril residue analysis.
Caption: Role of this compound in accurate quantification.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researcherslinks.com [researcherslinks.com]
- 3. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]
- 5. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of residual enantiomers of diclazuril in chicken edible tissues by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diclazuril-d4 as an Internal Standard for Eimeria Species Quantification
Topic: Diclazuril-d4 as an Internal Standard for Correlating Drug Concentration with Eimeria Species Load
Audience: Researchers, scientists, and drug development professionals in the field of veterinary parasitology and anticoccidial drug development.
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant concern in the poultry industry, leading to substantial economic losses. Accurate quantification of Eimeria species is crucial for disease monitoring, efficacy studies of anticoccidial drugs, and understanding parasite biology. While traditional methods like oocyst counting and molecular techniques such as quantitative PCR (qPCR) are standard for parasite quantification, there is a need for robust analytical methods to correlate parasite load with drug concentration in tissues.
This document outlines a detailed application and protocol for the use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Diclazuril. This, in turn, can be correlated with Eimeria species quantification data obtained from qPCR. This combined approach provides a powerful tool for pharmacokinetic/pharmacodynamic (PK/PD) studies and for assessing the efficacy of Diclazuril against various Eimeria species.
Diclazuril is a potent anticoccidial agent that acts against various intracellular developmental stages of Eimeria.[1] Its mechanism of action is believed to involve interference with the parasite's cell division, potentially by targeting cyclin-dependent kinase-related kinase 2 (EtCRK2), thereby disrupting the reproductive cycle.[2] The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification by LC-MS/MS, as it compensates for matrix effects and variations in sample processing and instrument response.
Experimental Overview
The overall workflow involves two parallel processes:
-
Quantification of Eimeria Species: DNA is extracted from infected tissue or fecal samples, followed by qPCR to determine the genome copy number of the target Eimeria species.
-
Quantification of Diclazuril: The same biological samples are processed to extract Diclazuril, with this compound added as an internal standard. The concentration of Diclazuril is then determined using a validated LC-MS/MS method.
A correlation can then be established between the parasite load (from qPCR) and the drug concentration (from LC-MS/MS) in the same samples.
Caption: Experimental workflow for correlating Eimeria quantification with Diclazuril concentration.
Protocols
Eimeria Species Quantification by qPCR
This protocol provides a general method for the quantification of Eimeria genomes from biological samples.
3.1.1. DNA Extraction from Fecal or Tissue Samples
Several methods can be employed for DNA extraction from Eimeria oocysts, including commercial kits and traditional phenol-chloroform methods.[3][4][5][6] The Cetyl Trimethyl Ammonium Bromide (CTAB) method has shown good results for DNA extraction from oocysts.[6]
Materials:
-
Fecal or tissue sample containing Eimeria oocysts
-
Lysis buffer (containing lysozyme, SDS, and proteinase K)
-
CTAB buffer
-
5M NaCl
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Absolute ethanol (ice-cold)
-
70% ethanol
-
Nuclease-free water
Protocol:
-
Homogenize the fecal or tissue sample. For fecal samples, oocysts can be concentrated by flotation.
-
Wash the oocyst pellet with distilled water to remove inhibitors.
-
Incubate the pellet with lysis buffer for 10 minutes at 37°C.
-
Add CTAB buffer and 5M NaCl, and incubate at 65°C for 10 minutes.
-
Perform a phenol-chloroform extraction to remove proteins.
-
Precipitate the DNA from the aqueous phase by adding ice-cold absolute ethanol.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in nuclease-free water.
-
Quantify the DNA using a spectrophotometer and assess its purity.
3.1.2. Quantitative PCR (qPCR)
Materials:
-
Extracted genomic DNA
-
Species-specific primers and probes for the target Eimeria species
-
qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Prepare a standard curve using known concentrations of plasmid DNA containing the target gene sequence.
-
Set up the qPCR reaction mixture containing the qPCR master mix, primers, probe, and template DNA.
-
Run the qPCR program with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results to determine the Ct values and calculate the genome copy number of the Eimeria species in the sample based on the standard curve.[1]
Diclazuril Quantification by LC-MS/MS
This protocol details the quantification of Diclazuril in biological samples using this compound as an internal standard.
3.2.1. Sample Preparation and Extraction
Materials:
-
Homogenized tissue or fecal sample
-
This compound internal standard solution
-
Acetonitrile
-
Ethyl acetate
-
Centrifuge
-
Evaporator
Protocol:
-
Weigh a known amount of the homogenized sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add acetonitrile or ethyl acetate to the sample for protein precipitation and extraction of Diclazuril.[7][8]
-
Vortex the sample vigorously and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of mobile phases) for LC-MS/MS analysis.
3.2.2. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Nucleosil ODS 5-µm)[7]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.01 M ammonium acetate or 0.1% formic acid.[7][9]
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-20 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both Diclazuril and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diclazuril | 412.0 | 285.0 |
| This compound | 416.0 | 289.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
3.2.3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of Diclazuril to this compound against the concentration of Diclazuril standards.
-
Calculate the concentration of Diclazuril in the samples using the calibration curve.
Data Presentation
The quantitative data should be summarized in clear and concise tables to facilitate comparison and correlation analysis.
Table 1: Eimeria Species Quantification by qPCR
| Sample ID | Sample Type | Eimeria Species | Genome Copy Number/gram |
| Sample 1 | Cecal Tissue | E. tenella | 1.2 x 10^6 |
| Sample 2 | Feces | E. acervulina | 5.8 x 10^5 |
| ... | ... | ... | ... |
Table 2: Diclazuril Quantification by LC-MS/MS
| Sample ID | Sample Type | Diclazuril Concentration (ng/g) |
| Sample 1 | Cecal Tissue | 150.7 |
| Sample 2 | Feces | 85.2 |
| ... | ... | ... |
Table 3: Correlation of Eimeria Load and Diclazuril Concentration
| Sample ID | Eimeria Genome Copy Number/gram | Diclazuril Concentration (ng/g) |
| Sample 1 | 1.2 x 10^6 | 150.7 |
| Sample 2 | 5.8 x 10^5 | 85.2 |
| ... | ... | ... |
Visualization of Diclazuril's Proposed Mechanism of Action
Diclazuril is thought to disrupt the life cycle of Eimeria by interfering with cell division processes. One proposed target is the cyclin-dependent kinase-related kinase 2 (EtCRK2), which is crucial for the parasite's reproductive cycle.[2]
Caption: Proposed mechanism of action of Diclazuril on the Eimeria life cycle.
Conclusion
The combined use of qPCR for Eimeria quantification and LC-MS/MS with this compound as an internal standard for Diclazuril quantification provides a robust and reliable approach for studying the efficacy of this important anticoccidial drug. This methodology allows for the precise correlation of drug concentration in target tissues with the parasite load, offering valuable insights for drug development, resistance monitoring, and the optimization of treatment strategies for coccidiosis in poultry. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for researchers in this field.
References
- 1. Quantification of Eimeria necatrix, E. acervulina and E. maxima genomes in commercial chicken farms by quantitative real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. A simple method of DNA extraction for Eimeria species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
Application Note: Determination of Diclazuril Residues in Milk by LC-MS/MS Using Diclazuril-d4 as an Internal Standard
Introduction
Diclazuril is a potent anticoccidial agent widely used in veterinary medicine to control coccidiosis in poultry and other livestock. The presence of its residues in food products of animal origin, such as milk, is a significant concern for food safety and public health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Diclazuril in various food commodities. Consequently, sensitive and reliable analytical methods are imperative for monitoring Diclazuril residues in milk to ensure compliance with these regulations and safeguard consumer health.
This application note details a robust and sensitive method for the quantitative determination of Diclazuril residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Diclazuril-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol described herein is intended for researchers, scientists, and professionals in drug development and food safety testing.
Experimental Workflow
The analytical procedure involves sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis by LC-MS/MS. The workflow is designed to be efficient and effective for the routine analysis of Diclazuril in milk samples.
Figure 1: Experimental workflow for the determination of Diclazuril in milk.
Quantitative Data Summary
The method was validated to assess its performance characteristics. The following table summarizes the key validation parameters.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery (%) | |
| Spiking Level 1 (1 µg/kg) | 105.1% |
| Spiking Level 2 (2 µg/kg) | 99.1% |
| Spiking Level 3 (10 µg/kg) | 74.1% |
| Precision (RSD%) | |
| Intra-day Precision | < 10% |
| Inter-day Precision | < 15% |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
Experimental Protocols
1. Materials and Reagents
-
Diclazuril analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Milk samples (blank and test)
2. Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Diclazuril and this compound in methanol to prepare individual stock solutions of 100 µg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Diclazuril stock solution with a mixture of acetonitrile and water (1:1, v/v) to obtain concentrations ranging from 0.5 to 50 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to prepare a 1 µg/mL spiking solution.
3. Sample Preparation (Modified QuEChERS)
-
Weigh 5.0 g of milk into a 50 mL centrifuge tube.
-
Add 25 µL of the 1.0 µg/mL this compound internal standard solution.[1]
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (initial conditions) and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Diclazuril 405.0 334.0 (Quantifier) -19 405.0 299.9 (Qualifier) -25 | this compound | 409.0 | 338.0 | -19 |
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: -3.5 kV.
-
5. Data Analysis and Quantification
The concentration of Diclazuril in the milk samples is determined by constructing a calibration curve using the peak area ratios of the Diclazuril quantifier ion to the this compound internal standard ion against the corresponding concentrations of the calibration standards. The results are then calculated back to the original sample weight to report the final concentration in µg/kg.
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the determination of Diclazuril residues in milk. The use of this compound as an internal standard effectively compensates for matrix effects, leading to high accuracy and precision. The method is suitable for routine monitoring and can be implemented in food safety laboratories to ensure that Diclazuril residues in milk do not exceed the established MRLs.
References
Application Note: High-Throughput Analysis of Diclazuril in Animal Feed using Diclazuril-d4 as an Internal Standard by LC-MS/MS
Introduction
Diclazuril is a potent synthetic coccidiostat widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][2][3] Regulatory agencies worldwide have established maximum residue limits (MRLs) for diclazuril in animal feed and edible tissues to ensure food safety.[4][5] Accurate and reliable monitoring of diclazuril levels in animal feed is crucial to guarantee efficacy and compliance with these regulations. The use of a stable isotope-labeled internal standard, such as Diclazuril-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it compensates for matrix effects and variations in sample preparation and instrument response.[6] This application note describes a robust and sensitive LC-MS/MS method for the determination of diclazuril in animal feed using this compound as an internal standard.
Principle
This method involves the extraction of diclazuril and the this compound internal standard from the feed matrix, followed by cleanup and analysis using a liquid chromatograph coupled to a tandem mass spectrometer. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which allows for accurate and precise measurement.
Materials and Reagents
-
Diclazuril analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, deionized
-
Formic acid, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen stream)
Experimental Workflow
Caption: Experimental workflow for Diclazuril analysis in animal feed.
Protocol
1. Standard Solution Preparation
-
Prepare stock solutions of Diclazuril and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Prepare a this compound internal standard working solution (e.g., 100 ng/mL).
2. Sample Preparation
-
Weigh 5 g of a homogenized animal feed sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add 20 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute and then shake for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean tube.
3. Sample Cleanup (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the extracted supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove interferences.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.[7]
4. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[8]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for both Diclazuril and this compound.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Diclazuril and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Diclazuril | 409.0 | 284.0 | 155.0 | -25 |
| This compound | 413.0 | 288.0 | 159.0 | -25 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 15% |
Mechanism of Action of Diclazuril
Diclazuril belongs to the benzeneacetonitrile group of compounds and is a potent anticoccidial agent.[9][10] Its mechanism of action involves the inhibition of the parasite's intracellular development, specifically targeting the schizont and gametocyte stages.[9] This disruption leads to degenerative changes in the parasite, characterized by vacuolization and loss of internal structure, ultimately interrupting the life cycle of the coccidia.[9]
Caption: Mechanism of action of Diclazuril on Eimeria parasites.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantitative analysis of diclazuril in animal feed. The use of a stable isotope-labeled internal standard effectively corrects for matrix-induced signal suppression or enhancement, leading to reliable and reproducible results. This method is suitable for routine monitoring of diclazuril in feed manufacturing to ensure compliance with regulatory standards and to support quality control programs.
References
- 1. nbinno.com [nbinno.com]
- 2. toltrazurilshop.com [toltrazurilshop.com]
- 3. poultrydvm.com [poultrydvm.com]
- 4. navarra.es [navarra.es]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biovet.com [biovet.com]
- 10. Diclazuril | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
Troubleshooting & Optimization
overcoming ion suppression of Diclazuril signal with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Diclazuril, focusing on overcoming ion suppression using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Diclazuril?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction of the ionization efficiency of the target analyte, in this case, Diclazuril, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue, feed).[1][2] This interference can lead to a decreased signal intensity for Diclazuril, which negatively impacts the accuracy, precision, and sensitivity of the analytical method.[3] Even with highly selective techniques like tandem mass spectrometry (MS-MS), ion suppression can still be a significant issue as it occurs during the ionization process before mass analysis.[3][4]
Q2: How can I identify if ion suppression is affecting my Diclazuril signal?
A2: A common method to identify ion suppression is the post-column infusion experiment.[4] In this technique, a constant flow of a Diclazuril standard solution is introduced into the mass spectrometer after the LC column. A blank sample matrix is then injected onto the column. If any compounds that cause ion suppression elute from the column, a decrease in the constant Diclazuril signal will be observed at that retention time.[4]
Q3: What is an internal standard and how does it help overcome ion suppression?
A3: An internal standard (IS) is a compound that is added in a known amount to all samples, calibrators, and quality controls.[5] For mitigating ion suppression, the ideal internal standard has physicochemical properties very similar to the analyte of interest.[3] The principle is that the internal standard will experience the same degree of ion suppression as Diclazuril.[3] By calculating the ratio of the Diclazuril signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[2]
Q4: What are the best types of internal standards for Diclazuril analysis?
A4: The most effective internal standards are stable isotope-labeled (SIL) analogs of the analyte, such as deuterated Diclazuril (e.g., Diclazuril-¹³C₃¹⁵N₂).[6][7] SIL internal standards have nearly identical chemical and physical properties to Diclazuril, meaning they will co-elute and experience the same degree of ion suppression.[3] Structural analogs, like compound R062646, have also been successfully used as internal standards for Diclazuril analysis.[8]
Troubleshooting Guide: Overcoming Diclazuril Ion Suppression
If you are experiencing issues with Diclazuril signal variability or poor recovery, follow this troubleshooting guide.
Step 1: Confirm Ion Suppression
-
Action: Perform a post-column infusion experiment as described in FAQ Q2 .
-
Expected Outcome: A dip in the baseline signal of the infused Diclazuril at certain retention times indicates the presence of ion-suppressing components from your matrix.
Step 2: Implement an Appropriate Internal Standard
-
Action: If you are not already using one, incorporate an internal standard into your analytical method. A stable isotope-labeled Diclazuril is the preferred choice.[3] A structural analog is a suitable alternative.[8]
-
Rationale: The internal standard will co-elute and experience similar ion suppression as Diclazuril, allowing for ratiometric correction of the signal.[2][3]
Step 3: Optimize Sample Preparation
-
Action: Enhance your sample clean-up procedure to remove interfering matrix components before LC-MS analysis.[1]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences.[1]
-
Liquid-Liquid Extraction (LLE): Can also be used to isolate Diclazuril from the matrix.[1]
-
Protein Precipitation: A simpler but potentially less clean method for biological samples.[9]
-
-
Rationale: Reducing the concentration of co-eluting matrix components will minimize their impact on the ionization of Diclazuril.[3]
Step 4: Modify Chromatographic Conditions
-
Action: Adjust your HPLC/UPLC method to separate Diclazuril from the regions of ion suppression identified in Step 1.[4]
-
Change the gradient profile.
-
Use a different stationary phase (column).
-
Adjust the mobile phase composition.
-
-
Rationale: If the interfering compounds do not co-elute with Diclazuril, they will not suppress its signal.[3]
Step 5: Dilute the Sample
-
Action: As a straightforward approach, try diluting your sample extract.[3]
-
Rationale: Dilution reduces the concentration of both Diclazuril and the interfering matrix components. While this will lower the Diclazuril signal, it may proportionally reduce the ion suppression effect, leading to a more stable signal. This approach may not be suitable for trace-level analysis.[3]
Experimental Protocols
General Protocol for Diclazuril Analysis in Animal Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[9][10] Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Protein Precipitation)
- To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated Diclazuril or a structural analog).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
- LC Column: C18 reversed-phase column (e.g., Nucleosil ODS, 5 µm).[9]
- Mobile Phase: A gradient elution using 0.01 M ammonium acetate and acetonitrile is commonly employed.[9]
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6][9]
- MS Detection: Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.[9]
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Diclazuril.
Table 1: Example LC-MS/MS Parameters for Diclazuril Analysis
| Parameter | Value | Reference |
| LC Column | C18 reversed-phase | [9][11] |
| Mobile Phase A | 0.01 M Ammonium Acetate or Water with 0.1% Formic Acid | [9][12] |
| Mobile Phase B | Acetonitrile | [9][11] |
| Ionization Mode | ESI Negative | [6][9] |
| Detection Mode | MRM | [9] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Diclazuril in Plasma
| Parameter | Value | Reference |
| Linearity Range | 1 - 2000 ng/mL | [9] |
| Correlation Coefficient (r) | ≥ 0.9991 | [9] |
| Limit of Quantification (LOQ) | 1 ng/mL | [9] |
| Limit of Detection (LOD) | 0.03 ng/mL | [9] |
| Within-run Precision | < 10.5% | [9] |
| Between-run Precision | < 11.7% | [9] |
| Trueness | < 8.8% | [9] |
| Extraction Recovery | ~85% | [8] |
Visualizations
Caption: Experimental workflow for Diclazuril analysis.
Caption: Mechanism of ion suppression in ESI.
Caption: Troubleshooting ion suppression for Diclazuril.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ijvm.org.il [ijvm.org.il]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
potential for isotopic exchange in Diclazuril-d4 under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential for isotopic exchange in Diclazuril-d4. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, with a focus on maintaining its isotopic integrity.
| Issue | Potential Cause | Recommended Action |
| Loss of Deuterium Signal in Mass Spectrometry Analysis | Back-Exchange in Protic Solvents: Exposure to protic solvents (e.g., water, methanol) under certain conditions can lead to the exchange of deuterium atoms with hydrogen atoms from the solvent.[][2][3] | - Use aprotic solvents for sample preparation and storage whenever possible.- If aqueous buffers are necessary, prepare them with D₂O.- Minimize the time the sample spends in protic solvents before analysis. |
| Elevated Temperatures: High temperatures can provide the activation energy needed for H/D exchange, especially in the presence of trace acids or bases.[3] | - Store this compound at the recommended temperature (-20°C or -80°C for long-term storage).[4][5]- Avoid unnecessary exposure to high temperatures during experimental procedures. | |
| Extreme pH Conditions: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange on aromatic rings.[3][6][7] | - Maintain solutions containing this compound at a neutral pH (around 7.0) unless otherwise required by the experimental protocol.- If acidic or basic conditions are unavoidable, consider performing a post-experiment analysis to quantify the extent of back-exchange. | |
| Inconsistent Isotopic Purity Between Batches | Variability in Synthesis and Purification: The initial deuterium incorporation and subsequent purification steps can vary between manufacturing batches. | - Always refer to the Certificate of Analysis for the specific isotopic purity of each batch.- Perform an initial quality control check (e.g., by mass spectrometry) to confirm the isotopic purity upon receiving a new batch. |
| Improper Long-Term Storage: Gradual back-exchange can occur over extended periods if storage conditions are not optimal.[4] | - Adhere strictly to the recommended storage conditions, including temperature and protection from light and moisture.- For critical long-term studies, consider re-analyzing the isotopic purity of the standard at regular intervals. | |
| Unexpected Degradation of this compound | Alkaline or Oxidative Stress: Diclazuril is known to degrade under alkaline and oxidative conditions.[8] | - Avoid strongly basic solutions (e.g., NaOH).[8]- Protect from strong oxidizing agents.[9]- Use freshly prepared solutions and avoid prolonged storage of solutions, especially if not protected from air and light. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Diclazuril itself is a chemically stable compound under normal conditions. This compound is expected to have similar chemical stability. However, the deuterium labels can be subject to isotopic exchange under specific conditions. For long-term storage, it is recommended to keep the compound at -20°C or -80°C.[5]
Q2: Under what conditions is isotopic exchange most likely to occur?
A2: Isotopic exchange of deuterium on an aromatic ring is most likely to be facilitated by:
-
Acidic or basic catalysis: Strong acids or bases can promote the exchange of deuterium with protons from the solvent.[3][6][7]
-
Presence of metal catalysts: Certain transition metals can catalyze H/D exchange reactions.[10]
-
Elevated temperatures: Higher temperatures increase the rate of exchange reactions.[3]
-
Protic solvents: Solvents with exchangeable protons (like water or alcohols) are a source for back-exchange.[][2][3]
Q3: Is this compound susceptible to back-exchange in aqueous solutions?
A3: Yes, there is a potential for back-exchange in aqueous solutions, especially if the pH is not neutral or if the sample is heated. To minimize this, it is advisable to use D₂O-based buffers for aqueous preparations or to minimize the time the compound is in an aqueous solution before analysis.
Q4: How can I verify the isotopic integrity of my this compound standard?
A4: The most common method to verify isotopic integrity is through mass spectrometry (MS). By comparing the mass spectrum of your working standard to the certificate of analysis or a freshly prepared standard, you can assess any significant loss of the deuterium label. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the positions and extent of deuterium incorporation.
Q5: Will the deuterium label affect the biological activity of Diclazuril?
A5: Generally, deuterium labeling is not expected to significantly alter the biological activity of a drug molecule.[] However, in some cases, deuteration can affect the pharmacokinetics and metabolism of a drug, a phenomenon known as the kinetic isotope effect.[11][12] For this compound, it is generally assumed to have the same anticoccidial properties as the unlabeled compound.[4]
Experimental Protocols
Protocol 1: Assessment of this compound Stability under Different pH Conditions
Objective: To evaluate the potential for isotopic back-exchange of this compound in solutions of varying pH.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent such as DMSO.
-
Prepare three different aqueous buffer solutions: acidic (pH 4.0), neutral (pH 7.0), and basic (pH 10.0).
-
Spike a known concentration of the this compound stock solution into each of the three buffer solutions.
-
-
Incubation:
-
Incubate aliquots of each solution at room temperature and at an elevated temperature (e.g., 50°C).
-
Collect samples at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Immediately after collection, quench any potential exchange by neutralizing the pH of the acidic and basic samples and freezing them.
-
Analyze the samples by LC-MS/MS to determine the ratio of this compound to any back-exchanged Diclazuril-d3, -d2, -d1, or -d0.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the rate of isotopic exchange.
-
Protocol 2: Evaluation of this compound Stability in Different Solvents
Objective: To assess the stability of the deuterium label on this compound in commonly used laboratory solvents.
Methodology:
-
Solution Preparation:
-
Prepare solutions of this compound at a fixed concentration in a range of solvents, including:
-
Aprotic solvents: Acetonitrile, Dichloromethane, DMSO.
-
Protic solvents: Methanol, Ethanol, Water.
-
-
-
Incubation:
-
Store the solutions at room temperature and protect them from light.
-
Take samples at initial time (t=0) and after 24, 48, and 72 hours.
-
-
Sample Analysis:
-
Dilute the samples in an appropriate aprotic solvent if necessary.
-
Analyze the isotopic distribution using high-resolution mass spectrometry.
-
-
Data Analysis:
-
Compare the isotopic profiles of the samples over time to identify any significant back-exchange in the different solvents.
-
Visualizations
References
- 2. hwb.gov.in [hwb.gov.in]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. msd.com [msd.com]
- 10. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]
- 11. symeres.com [symeres.com]
- 12. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Diclazuril-d4 Stability and Experimental Guidance
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Diclazuril-d4 in stock solutions and processed samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).
Q2: Which solvents are suitable for preparing this compound stock solutions?
Dimethylformamide (DMF) has been successfully used for preparing stock solutions of Diclazuril isotopologues. Other common solvents for non-deuterated Diclazuril that have low water content, such as acetonitrile and dimethyl sulfoxide (DMSO), are also expected to be suitable. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: How stable is this compound in processed biological samples like plasma and tissue homogenates?
While specific stability data for this compound in processed biological matrices is not extensively published, studies on other deuterated small molecules provide general guidance. For instance, some deuterated compounds have shown stability in plasma for at least three freeze-thaw cycles. For non-deuterated Diclazuril, it is known to be poorly metabolized in various animal species, suggesting that its deuterated analog would also exhibit good stability in biological matrices as the parent compound is the primary residue. However, it is always best practice to perform your own stability assessments under your specific experimental conditions.
Q4: Can I expect isotopic exchange (H/D exchange) with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent internal standard response | - Degradation of this compound in stock or working solutions.- Instability in the autosampler.- Variability in extraction recovery.- Isotopic exchange. | - Prepare fresh stock and working solutions.- Verify the stability of the solution in the autosampler under your run conditions.- Optimize and validate the extraction procedure to ensure consistent recovery.- Investigate the potential for H/D exchange by analyzing the mass spectrum for any unexpected isotopic patterns. |
| Poor peak shape or signal intensity | - Improper solvent for reconstitution or dilution.- Adsorption to container surfaces. | - Ensure the final sample solvent is compatible with the mobile phase.- Use silanized glassware or low-adsorption polypropylene tubes. |
| "False positive" signal for unlabeled Diclazuril | - Presence of unlabeled Diclazuril as an impurity in the this compound standard.- In-source fragmentation or isotopic exchange leading to a mass shift that mimics the unlabeled compound. | - Check the certificate of analysis for the isotopic purity of the this compound standard.- Optimize mass spectrometry conditions to minimize in-source fragmentation. |
Stability Data Summary
While specific quantitative stability data for this compound is limited in the public domain, the following tables provide general guidance based on available information for Diclazuril, its isotopologues, and other similar deuterated compounds.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Solvent |
| -80°C | Up to 6 months | Anhydrous DMF, DMSO, or Acetonitrile |
| -20°C | Up to 1 month | Anhydrous DMF, DMSO, or Acetonitrile |
| 4°C | Short-term (days) | Anhydrous DMF, DMSO, or Acetonitrile |
Table 2: General Stability of Deuterated Analogs in Processed Samples (Based on Similar Compounds)
| Condition | Matrix | Expected Stability |
| Freeze-Thaw Cycles | Plasma | Stable for at least 3 cycles |
| Autosampler Stability | Reconstituted Extract | Stable for at least 12 hours at 4°C |
| Long-Term Storage | Plasma/Tissue Homogenate | Expected to be stable at -80°C, but requires validation |
| Bench-Top Stability | Plasma/Tissue Homogenate | Requires validation for specific time and temperature |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline. It is essential to validate the procedure for your specific application.
Caption: Workflow for the preparation of this compound stock and working solutions.
Extraction of Diclazuril from Poultry Liver Tissue
This is a representative protocol for the extraction of Diclazuril. The use of this compound as an internal standard would involve spiking it into the sample before the initial homogenization step.
Caption: A typical workflow for the extraction of Diclazuril from poultry liver tissue for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
Diclazuril's primary mechanism of action involves the disruption of the life cycle of coccidian parasites. While the exact molecular targets are not fully elucidated, it is known to affect the parasite at various intracellular developmental stages.
Caption: A simplified diagram illustrating the inhibitory effect of Diclazuril on the life cycle of coccidian parasites.
linearity issues in Diclazuril calibration curve with Diclazuril-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Diclazuril calibration curves, particularly when using Diclazuril-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in Diclazuril analysis using LC-MS/MS?
Non-linearity in calibration curves for Diclazuril, even with the use of a stable isotope-labeled internal standard like this compound, is a common issue in LC-MS/MS analysis.[1][2] The primary reasons for this deviation from linearity can be attributed to several factors:
-
Matrix Effects: The sample matrix can enhance or suppress the ionization of Diclazuril or its internal standard, leading to inconsistent responses across the concentration range.[1] This effect can be variable and unpredictable.[1]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.[2][3] This is a frequent cause of non-linearity at the upper end of the calibration curve.[2][3]
-
Ionization Suppression/Competition: At higher concentrations of Diclazuril, competition for ionization with the internal standard (this compound) in the ion source can occur. This can lead to a disproportionate response between the analyte and the internal standard.[4]
-
Internal Standard (IS) Variability: Issues with the internal standard, such as instability, incorrect concentration, or differential response to matrix effects compared to the analyte, can lead to poor correction and non-linearity.[4]
-
Formation of Adducts or Multimers: At higher concentrations, Diclazuril may form dimers or other multimers, which can affect the ionization efficiency and lead to a non-linear response.[1]
-
Instrumental Drift: Fluctuations in the performance of the LC or MS system during the analytical run can cause signal drift and affect the linearity of the calibration curve.[1]
Q2: My calibration curve for Diclazuril is non-linear at higher concentrations. What should I investigate first?
When observing non-linearity at the upper end of your calibration curve, the most probable cause is detector saturation .[2][3] The detector has a finite capacity to detect ions, and when the ion influx is too high, its response no longer increases proportionally with the analyte concentration.
Troubleshooting Steps:
-
Reduce Analyte Concentration: Dilute your higher concentration standards and samples to bring the response within the linear range of the detector.
-
Optimize MS Parameters: Adjust instrument settings to reduce sensitivity. This can include increasing the collision energy, using a less abundant precursor or product ion, or decreasing the dwell time.
-
Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, using a quadratic regression model (y = ax² + bx + c) with appropriate weighting (e.g., 1/x or 1/x²) can extend the usable dynamic range.[3][5] However, the use of non-linear regression should be justified and validated.[3]
Q3: I am observing poor linearity across the entire calibration range. What are the likely causes and how can I troubleshoot this?
Poor linearity across the entire range often points to more fundamental issues with the method, such as matrix effects or problems with the internal standard .
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Prepare calibration standards in a matrix that closely matches your samples (matrix-matched calibration).
-
Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Improve sample clean-up procedures (e.g., using solid-phase extraction) to remove interfering matrix components.[6]
-
-
Investigate Internal Standard Performance:
-
Verify IS Concentration: Ensure the concentration of this compound is appropriate and consistent across all standards and samples.
-
Assess IS Purity: Confirm the purity of the this compound standard.
-
Check for IS Contamination: Ensure the internal standard solution is not contaminated with the unlabeled Diclazuril analyte.
-
Evaluate Co-elution: Confirm that Diclazuril and this compound are co-eluting chromatographically.
-
Q4: Can the choice of regression model and weighting factor impact the linearity of my calibration curve?
Absolutely. The choice of regression model and weighting is critical for accurately describing the relationship between concentration and response, especially when heteroscedasticity (unequal variance across the concentration range) is present.
-
Linear Regression: Assumes a linear relationship and constant variance. This may not be appropriate for many LC-MS/MS assays.
-
Weighted Linear Regression: Applying a weighting factor (e.g., 1/x or 1/x²) can improve the accuracy of the curve fit, especially at the lower end of the range, by giving less weight to the more variable high-concentration points.
-
Quadratic Regression: Can be used to model non-linear relationships.[5] However, it requires more calibration points and careful validation to avoid overfitting.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Non-Linearity at High Concentrations
This guide provides a step-by-step approach to address non-linearity observed at the upper end of the Diclazuril calibration curve.
Experimental Protocol: Investigating Detector Saturation
-
Prepare a Dilution Series: Take your highest calibration standard and prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) in the same matrix.
-
Analyze Dilutions: Inject the diluted standards and observe the instrument response.
-
Evaluate Linearity: Plot the response versus the corrected concentration. If the curve becomes linear after dilution, detector saturation is the likely cause.
Troubleshooting Workflow for High-Concentration Non-Linearity
Caption: Troubleshooting workflow for high-concentration non-linearity.
Guide 2: Addressing Poor Linearity Across the Entire Range
This guide focuses on systematic issues that can cause poor linearity throughout the calibration curve.
Experimental Protocol: Evaluating Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Diclazuril and this compound in a pure solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix and then spike with Diclazuril and this compound.
-
Set C (Pre-Extraction Spike): Spike blank matrix with Diclazuril and this compound before extraction.
-
-
Analyze and Compare: Analyze all three sets and compare the peak areas.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpret Results:
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
-
Low recovery indicates inefficient extraction.
-
Troubleshooting Workflow for Overall Poor Linearity
Caption: Troubleshooting workflow for overall poor linearity.
Data Presentation
The following tables summarize typical quantitative parameters for Diclazuril analysis from published methods. These values can serve as a benchmark for your own experiments.
Table 1: Linearity Parameters for Diclazuril Analysis
| Method Reference | Matrix | Concentration Range (ng/mL) | Correlation Coefficient (r) | Regression Model |
| Mortier et al. (2005) | Poultry Feed & Meat | Not Specified | > 0.99 | Not Specified |
| Whelan et al. (2010) | Animal Plasma | 1 - 2000 | ≥ 0.9991 | Linear |
| El-Kousy & Bebawy (2014) | Bulk Powder | 1 - 200 (µg/mL) | > 0.997 | Linear |
| A. M. H. Abdel-Atty et al. (2024) | Chicken Muscle & Eggs | 0.25 - 50 | > 0.999 | Linear |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Method Validation Parameters for Diclazuril
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.3 µg/kg | [7][8] |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/kg | [7][8] |
| Recovery | 85.0% - 105.2% | [7][9] |
| Intra-day Precision (%RSD) | 3.0% - 8.1% | [7] |
| Inter-day Precision (%RSD) | 3.1% - 14.4% | [7] |
These values are matrix and method-dependent and should be considered as general guidelines.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nile.enal.sci.eg [nile.enal.sci.eg]
Validation & Comparative
A Comparative Guide to the Validation of Diclazuril Analytical Methods Using Diclazuril-d4 in Accordance with FDA Guidelines
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for the quantification of Diclazuril, with a focus on the use of its deuterated internal standard, Diclazuril-d4, following the principles outlined by the U.S. Food and Drug Administration (FDA).
Core Principles of Analytical Method Validation
The FDA, through its guidance documents and adoption of the International Council for Harmonisation (ICH) guidelines, particularly ICH M10 for bioanalytical method validation, provides a framework to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[5][6] The use of a stable, isotopically labeled internal standard like this compound is highly recommended, especially for mass spectrometry-based methods, as it can compensate for variability during sample preparation and analysis.[7][8]
Comparative Performance of Diclazuril Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for Diclazuril determination. These methods utilize different analytical techniques and have been applied to diverse matrices.
Table 1: Performance Characteristics of HPLC-MS/MS Methods for Diclazuril
| Parameter | Method 1 (Chicken Muscle & Eggs) | Method 2 (Animal Plasma) | Method 3 (Poultry Tissues) |
| Internal Standard | Deuterated Internal Standards | Not specified | Not specified |
| Linearity Range | 0.25–50 ng/mL | 1-2000 ng/mL | Not specified |
| Correlation Coefficient (r) | > 0.999 | ≥ 0.9991 | Not specified |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.03 ng/mL | Not specified |
| Limit of Quantification (LOQ) | 0.3 µg/kg | 1 ng/mL | Not specified |
| Accuracy (% Recovery) | 90.1–105.2% | Trueness ≤ 8.8% | Not specified |
| Precision (% RSD) | 3.0–14.4% | Within-run ≤ 10.5%, Between-run ≤ 11.7% | Not specified |
| Reference | [9] | [10] | [11] |
Table 2: Performance Characteristics of HPLC-UV Methods for Diclazuril
| Parameter | Method 1 (Animal Feed) | Method 2 (API & Drug Product) | Method 3 (Feed Additive) |
| Internal Standard | Compound R062646 | Not specified | Not specified |
| Linearity Range | 0.1 - 1.5 mg/kg | 2 - 22 µg/ml | Not specified |
| Correlation Coefficient (r²) | Not specified | 0.9995 - 0.9997 | Not specified |
| Limit of Detection (LOD) | Not specified | Not specified | 0.1 mg/kg |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.5 mg/kg |
| Accuracy (% Recovery) | 85% | 99.00 - 101.80% | ~110% |
| Precision (% RSD) | Not specified | < 1.0% | Reproducibility ~7.5% |
| Reference | [12] | [13] | [14] |
Experimental Protocol for the Validation of a Diclazuril Analytical Method using this compound by LC-MS/MS
This protocol outlines a general procedure for the validation of an analytical method for the quantification of Diclazuril in a biological matrix using this compound as an internal standard, in accordance with FDA guidelines.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Diclazuril and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions of Diclazuril by serial dilution of the stock solution to create calibration standards.
-
Prepare a working internal standard solution of this compound at a constant concentration.
2. Sample Preparation:
-
To an aliquot of the biological matrix (e.g., plasma, tissue homogenate), add a known amount of the this compound working solution.
-
Perform sample extraction, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard.[10][12]
-
Evaporate the extract to dryness and reconstitute in a suitable mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Chromatographic Conditions: Utilize a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[9][10][11]
-
Mass Spectrometric Conditions: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI).[10] Select appropriate precursor and product ions for both Diclazuril and this compound.
4. Method Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no significant interference at the retention times of Diclazuril and this compound.
-
Linearity: Prepare a calibration curve by plotting the peak area ratio of Diclazuril to this compound against the concentration of the calibration standards. The linearity should be assessed over a defined range with an acceptable correlation coefficient (e.g., r² > 0.99).[9][10]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days to determine intra- and inter-day accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD).[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[9][10][14]
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of Diclazuril in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizing the Workflow
The following diagram illustrates the key steps in the validation of a Diclazuril analytical method.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 7. fda.gov [fda.gov]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 10. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Diclazuril-d4 in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of Diclazuril-d4 as an internal standard in the quantitative analysis of Diclazuril across various biological matrices. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the highest levels of accuracy and precision.[1] This document compiles experimental data from various studies, presenting performance metrics, detailed methodologies, and a comparison with alternative approaches.
The primary role of an internal standard is to correct for the variability inherent in sample preparation and analysis, such as extraction losses and matrix-induced ionization suppression or enhancement in the mass spectrometer. A stable isotope-labeled internal standard, like this compound, is considered the gold standard because it co-elutes chromatographically with the analyte and behaves nearly identically during extraction and ionization, providing the most reliable correction.[2][3] Alternatives, such as structural analogues, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.
Performance Characteristics Overview
The following tables summarize the performance of analytical methods utilizing a deuterated internal standard for Diclazuril quantification in key biological matrices. These metrics are essential for validating the reliability, sensitivity, and accuracy of a bioanalytical assay.
Table 1: Method Performance for Diclazuril in Animal Plasma
| Performance Metric | Result | Source |
| Linearity (r) | ≥ 0.9991 | [4] |
| Range | 1-100 ng/mL & 100-2000 ng/mL | [4] |
| Limit of Quantification (LOQ) | 1 ng/mL | [1][4] |
| Limit of Detection (LOD) | 0.03 ng/mL | [1][4] |
| Trueness (at 50 & 500 ng/mL) | ≤ 8.8% | [4] |
| Within-Run Precision (at 50 & 500 ng/mL) | ≤ 10.5% | [4] |
| Between-Run Precision (at 50 & 1000 ng/mL) | ≤ 11.7% | [4] |
Table 2: Method Performance for Diclazuril in Chicken Muscle & Eggs
| Performance Metric | Result (Muscle) | Result (Eggs) | Source |
| Linearity (r) | > 0.999 | > 0.999 | [5] |
| Range | 0.25 - 50 ng/mL | 0.25 - 50 ng/mL | [5] |
| Limit of Quantification (LOQ) | 0.3 µg/kg | 0.3 µg/kg | [5] |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.1 µg/kg | [5] |
| Average Recovery | 94.0% - 103.7% | 90.1% - 105.2% | [5] |
| Recovery RSDs | 3.1% - 11.4% | 3.0% - 8.1% | [5] |
Table 3: Method Performance for Diclazuril in Poultry Tissues (General)
| Performance Metric | Result | Source |
| Decision Limit (CCα) in Meat | 0.5 µg/kg | [6] |
| LOQ in Chicken Tissues | 50 µg/kg | [7] |
| LOQ (Alternate Method) | 1.2 µg/kg | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and understanding the context of the performance data.
Protocol 1: Analysis of Diclazuril in Animal Plasma
This method utilizes a rapid protein precipitation step for sample preparation, followed by LC-MS/MS analysis.[4]
-
Sample Preparation:
-
Spike plasma samples with the internal standard (this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS injection.[4]
-
-
LC-MS/MS Conditions:
Protocol 2: Analysis of Diclazuril in Chicken Muscle and Eggs
This protocol employs an in-syringe dispersive solid-phase filter clean-up technique.[5]
-
Sample Preparation:
-
Homogenize tissue or egg samples.
-
Add internal standards (including this compound).
-
Extract with acetonitrile.
-
Transfer 1 mL of the supernatant to a syringe containing 50 mg of silica and a 0.22 µm PTFE filter.
-
Push the solution through the filter.
-
Add 0.5 mL of water and 0.5 mL of n-hexane to 0.5 mL of the eluent.
-
Vortex and centrifuge; discard the upper n-hexane layer.
-
The remaining sample is ready for LC-MS/MS analysis.[5]
-
-
LC-MS/MS Conditions:
-
Analysis: The cleaned extract is analyzed by a validated LC-MS/MS method operating in MRM mode.[5]
-
Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of Diclazuril using a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices-A Practical Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]
- 4. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
comparative study of HPLC-UV versus LC-MS/MS for Diclazuril analysis with Diclazuril-d4
For researchers, scientists, and drug development professionals, the accurate quantification of Diclazuril, a potent anticoccidial agent, is paramount. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), incorporating the use of Diclazuril-d4 as an internal standard for enhanced accuracy.
This document outlines the experimental protocols for both methodologies and presents a side-by-side comparison of their performance characteristics, supported by experimental data. The information herein is intended to assist in selecting the most appropriate analytical method based on specific research needs, such as required sensitivity, sample matrix complexity, and throughput.
Experimental Protocols
A detailed breakdown of the methodologies for both HPLC-UV and LC-MS/MS analysis of Diclazuril is provided below. These protocols are synthesized from established methods and represent a standard approach to the analysis.
HPLC-UV Method for Diclazuril in Animal Feed
This method is suitable for the quantification of Diclazuril in animal feed matrices.
-
Sample Preparation:
-
Weigh a representative sample of the homogenized animal feed.
-
Extract Diclazuril from the feed using acidified methanol with shaking or sonication.
-
Centrifuge the extract and collect the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering matrix components.
-
Elute Diclazuril from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.2% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Internal Standard: A structural analog can be used.
-
LC-MS/MS Method for Diclazuril in Plasma
This highly sensitive method is ideal for determining Diclazuril concentrations in biological matrices like plasma.
-
Sample Preparation:
-
To a plasma sample, add an internal standard solution (this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and inject it directly into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Nucleosil ODS 5-µm).
-
Mobile Phase: A gradient elution with 0.01 M ammonium acetate and acetonitrile is commonly used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The transitions for Diclazuril and this compound would be optimized.
-
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for Diclazuril analysis depends largely on the specific requirements of the study. The following table summarizes the key performance parameters of each technique based on published data.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~10 µg/kg | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 mg/kg (in feed) | 1 ng/mL (in plasma) |
| Linearity Range | 10.0–100.0 µg/mL (r = 0.9992) | 1-2000 ng/mL (r ≥ 0.9991) |
| Precision (%RSD) | < 15% | < 12% |
| Selectivity | Moderate; susceptible to interference from matrix components. | High; MRM mode provides excellent specificity. |
| Throughput | Lower, due to extensive sample cleanup. | Higher, with simpler sample preparation like protein precipitation. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Internal Standard | Structural analog. | Isotope-labeled (this compound). |
Experimental Workflow
The general workflow for the analysis of Diclazuril by either HPLC-UV or LC-MS/MS is depicted in the following diagram. The key divergence between the two methods lies in the sample preparation complexity and the detection system employed.
Caption: General workflow for Diclazuril analysis.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of Diclazuril.
HPLC-UV is a cost-effective and robust method suitable for routine analysis in less complex matrices, such as animal feed, where high concentrations of Diclazuril are expected. However, it is generally less sensitive and more prone to matrix interference, necessitating more rigorous sample cleanup procedures.
LC-MS/MS , on the other hand, offers superior sensitivity, selectivity, and specificity, making it the method of choice for analyzing Diclazuril in complex biological matrices like plasma, where trace levels of the analyte are often encountered. The use of an isotope-labeled internal standard like this compound in LC-MS/MS analysis provides the highest level of accuracy and precision by compensating for matrix effects and variations in sample processing.
Ultimately, the selection between these two powerful analytical tools will be guided by the specific analytical challenge, including the nature of the sample, the required level of sensitivity, and budgetary considerations. For demanding applications in drug development and pharmacokinetic studies, the enhanced performance of LC-MS/MS with an appropriate internal standard is indispensable.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Diclazuril-d4
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Diclazuril-d4. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Essential Safety Information
A comprehensive understanding of the potential hazards is the first line of defense. The following table summarizes key safety data for Diclazuril.
| Parameter | Value | Source |
| Hazard Statements | H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. | [3] |
| Signal Word | Warning | [1] |
| Storage Temperature | Store at -20°C for up to 1 month, or -80°C for up to 6 months for stock solutions. | [4] |
Personal Protective Equipment (PPE) Protocol
The consistent and correct use of Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (powder or solution).
Required PPE:
-
Gloves: Two pairs of powder-free nitrile gloves are recommended. Change the outer pair immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs.
-
Respiratory Protection: For operations that may generate dust or aerosols (e.g., weighing powder outside of a containment enclosure), a NIOSH-approved respirator (e.g., N95) is required.
Operational Plan: From Receipt to Use
A structured workflow is crucial for minimizing exposure and preventing contamination.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
Step-by-Step Guidance:
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EH&S) department.
-
Inventory and Storage: If the package is intact, log the compound into your chemical inventory. Store this compound at the recommended temperature, away from incompatible materials.
-
Preparation of Work Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles. The work surface should be covered with absorbent, disposable bench paper.
-
Weighing the Compound:
-
Don all required PPE.
-
Use an analytical balance within the containment enclosure.
-
Use a micro-spatula to carefully transfer the desired amount of powder to a tared weigh boat.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
-
Solution Preparation:
-
Add the appropriate solvent to the vessel containing the weighed this compound.
-
Cap the vessel securely and mix by vortexing or sonicating until the solid is completely dissolved.
-
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Workflow for Preparing a this compound Stock Solution
Caption: Experimental workflow for stock solution preparation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Appropriately sized glass vial with a screw cap
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound = 411.66 g/mol ).
-
Weighing: In a containment hood, accurately weigh the calculated amount of this compound powder and transfer it to a labeled vial.
-
Dissolution: Add the calculated volume of DMSO to the vial. Secure the cap and vortex or sonicate the mixture until the this compound is fully dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, lab coats), weigh boats, and any absorbent paper. Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of this compound solutions down the drain.[2][5]
-
Empty Containers: The original this compound container should be disposed of as hazardous waste.
-
Disposal Route: All hazardous waste must be disposed of through your institution's EH&S department. Follow their specific guidelines for waste pickup and disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it:
-
Ensure you are wearing the appropriate PPE.
-
For a powder spill , gently cover it with damp absorbent pads to avoid making the powder airborne.
-
For a liquid spill , cover it with an inert absorbent material.
-
-
Cleanup: Carefully collect the absorbed material using a scoop and scraper and place it in a sealed hazardous waste container. Clean the spill area with a suitable detergent and water, working from the outside of the spill inward.
-
Decontaminate: Wipe the area with 70% ethanol.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S department as per your institution's policy.
By adhering to these safety and logistical protocols, you can effectively mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
